(Leu8,D-trp22,tyr25)-somatostatin28

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

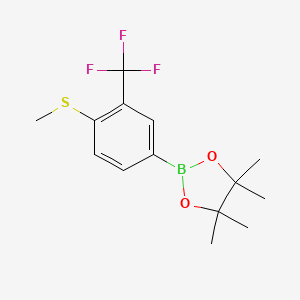

The synthesis of (Leu8,D-trp22,tyr25)-somatostatin28 involves assembling the amino acids in a specific sequence. Researchers have developed various methods to create this peptide, including solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The compound is typically obtained as a lyophilized powder .

Molecular Structure Analysis

The molecular structure of (Leu8,D-trp22,tyr25)-somatostatin28 consists of a peptide chain with specific amino acids at positions 8, 22, and 25. The D-Trp22 and Tyr25 residues contribute to its biological activity by interacting with somatostatin receptors. The overall structure is critical for binding affinity and receptor activation .

Chemical Reactions Analysis

The peptide undergoes various chemical reactions during its synthesis, including coupling of amino acids, deprotection steps, and purification. The specific chemical reactions depend on the synthetic strategy employed. Notably, (Leu8,D-trp22,tyr25)-somatostatin28 exhibits high affinity for somatostatin receptor subtypes 1 to 5 .

Wissenschaftliche Forschungsanwendungen

1. Autoregulation of Gastric Somatostatin

- (Leu8, D-trp22, tyr25)-somatostatin28 (S28) is used in studies exploring the autoregulation of somatostatin secretion. In a study by Park et al. (1989), S28 demonstrated inhibitory effects on the release of somatostatin-like immunoreactivity (SLI) from isolated canine fundic D-cells. This suggests somatostatin's autoregulatory role in its own secretion via specific receptors on D-cells. The study also indicated that this inhibitory effect involves both pertussis toxin-sensitive and toxin-independent mechanisms (Park, Chiba, Yokotani, Delvalle, & Yamada, 1989).

2. Receptor Characterization in Mouse Retina

- Kossut et al. (1989) utilized (Leu8, D-trp22, tyr25)-somatostatin28 to characterize somatostatin receptors in the mouse retina. The study found specific binding of S28 in the retinal ganglion cell and inner nuclear layers, revealing the existence of somatostatin receptors in these areas. This suggests potential roles of somatostatin in retinal function and pathology (Kossut, Yamada, Aldrich, & Pinto, 1989).

3. High Affinity Binding Sites in Pancreatic Beta-Cells

- Reubi et al. (1982) identified high affinity binding sites for (Leu8, D-trp22, tyr25)-somatostatin28 in hamster insulinoma, which mainly consists of pancreatic beta-cells. This study highlighted the specific and saturable binding properties of S28, providing insights into somatostatin's role in pancreatic function and diabetes (Reubi, Rivier, Perrin, Brown, & Vale, 1982).

4. Study of Somatostatin Receptors in Human Brain

- Beal et al. (1986) used (Leu8, D-trp22, tyr25)-somatostatin28 for the localization and characterization of somatostatin binding sites in the human and monkey brain. The study found high-affinity binding sites in various brain regions, suggesting the presence of a specific receptor for somatostatin. This research contributes to our understanding of somatostatin's role in neurological diseases like Alzheimer's and Huntington's (Beal, Tran, Mazurek, Chattha, & Martin, 1986).

Wirkmechanismus

(Leu8,D-trp22,tyr25)-somatostatin28 acts as an agonist at somatostatin receptors, particularly hsst2, hsst3, and hsst5. It efficiently stimulates internalization of these receptor subtypes. Its binding profile allows for specific localization in sst2-, sst3-, and sst5-expressing xenografts, making it promising for multi-sst1-sst5 targeted tumor imaging .

Eigenschaften

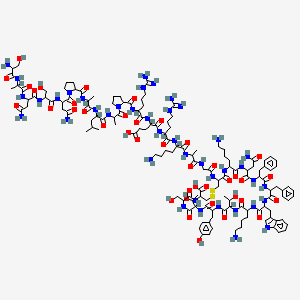

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H209N41O40S2/c1-68(2)53-89(165-112(194)71(5)156-130(212)101-38-26-52-179(101)135(217)96(60-105(145)188)172-127(209)97(64-181)173-125(207)94(58-103(143)186)166-111(193)70(4)154-113(195)81(142)63-180)120(202)157-72(6)134(216)178-51-25-39-102(178)131(213)164-87(37-24-50-151-138(148)149)116(198)163-88(44-45-107(190)191)118(200)160-86(36-23-49-150-137(146)147)115(197)159-83(33-17-20-46-139)114(196)155-69(3)110(192)153-62-106(189)158-99-66-220-221-67-100(136(218)219)175-128(210)98(65-182)174-133(215)109(74(8)184)177-126(208)92(56-77-40-42-79(185)43-41-77)171-132(214)108(73(7)183)176-119(201)85(35-19-22-48-141)161-123(205)93(57-78-61-152-82-32-16-15-31-80(78)82)169-122(204)91(55-76-29-13-10-14-30-76)167-121(203)90(54-75-27-11-9-12-28-75)168-124(206)95(59-104(144)187)170-117(199)84(162-129(99)211)34-18-21-47-140/h9-16,27-32,40-43,61,68-74,81,83-102,108-109,152,180-185H,17-26,33-39,44-60,62-67,139-142H2,1-8H3,(H2,143,186)(H2,144,187)(H2,145,188)(H,153,192)(H,154,195)(H,155,196)(H,156,212)(H,157,202)(H,158,189)(H,159,197)(H,160,200)(H,161,205)(H,162,211)(H,163,198)(H,164,213)(H,165,194)(H,166,193)(H,167,203)(H,168,206)(H,169,204)(H,170,199)(H,171,214)(H,172,209)(H,173,207)(H,174,215)(H,175,210)(H,176,201)(H,177,208)(H,190,191)(H,218,219)(H4,146,147,150)(H4,148,149,151) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQBOTVLVQCHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H209N41O40S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3146.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Lys-DL-Asn-DL-Phe-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Tyr-DL-xiThr-DL-Ser-DL-Cys(1)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine](/img/structure/B3284074.png)

![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)

![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)